

chemical structure of 4,5-dibromo-2-furancarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445

[Get Quote](#)

An In-depth Technical Guide to 4,5-dibromo-2-furancarboxaldehyde

Introduction

4,5-dibromo-2-furancarboxaldehyde, also known as **4,5-dibromo-2-furaldehyde**, is a halogenated heterocyclic organic compound. It is characterized by a furan ring, an aromatic five-membered ring containing one oxygen atom, substituted with two bromine atoms at the 4 and 5 positions and a formyl (carboxaldehyde) group at the 2 position.^{[1][2]} Its unique structure, featuring reactive bromine atoms and a versatile aldehyde group, makes it a valuable intermediate and building block in various fields of chemical synthesis.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of 4,5-dibromo-2-furancarboxaldehyde consists of a furan core. The aldehyde group at position C2 and the bromine atoms at C4 and C5 create a specific substitution pattern that dictates its chemical reactivity.

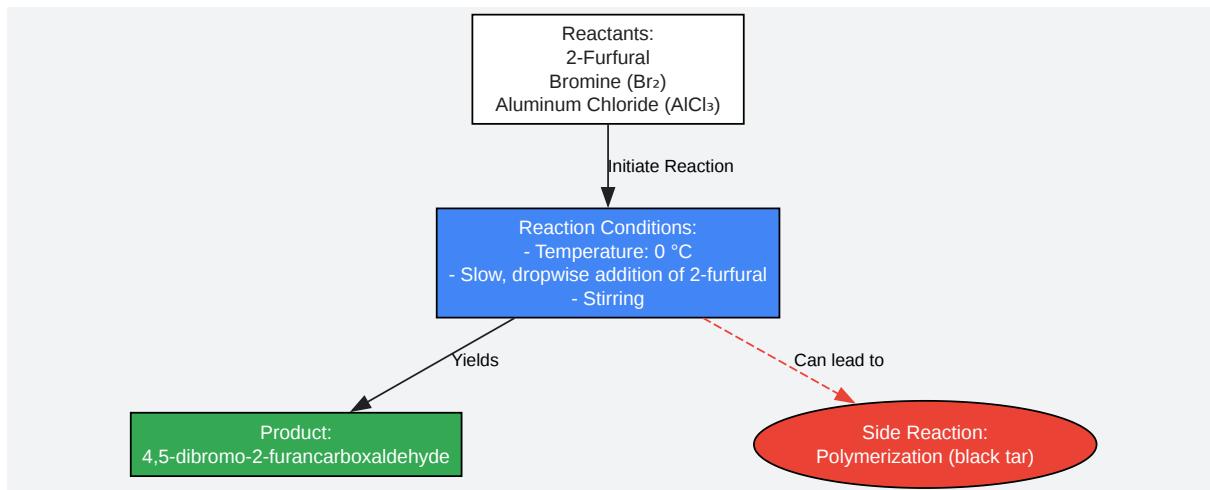
- IUPAC Name: 4,5-dibromo-furan-2-carbaldehyde
- Synonyms: **4,5-Dibromo-2-furaldehyde**, 4,5-Dibromo-furan-2-carboxaldehyde^[1]
- CAS Number: 2433-85-4^{[1][3][4]}

- Molecular Formula: C₅H₂Br₂O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 253.88 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- SMILES: O=Cc1oc(Br)c(Br)c1[\[2\]](#)
- InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N[\[2\]](#)

Caption: Molecular structure of 4,5-dibromo-2-furancarboxaldehyde.

Physicochemical Properties

The physical and chemical properties of 4,5-dibromo-2-furancarboxaldehyde are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.


Property	Value	Reference(s)
Appearance	Yellowish crystal/powder	[5] [6]
Melting Point	36-37 °C	[1] [3]
Boiling Point	276.87 °C at 760 mmHg	[1]
102-112 °C at 8 Torr	[3]	
Density	2.184 g/cm ³	[1]
Flash Point	121.25 °C	[1]
Vapor Pressure	0.00468 mmHg at 25°C	[1]
Refractive Index	1.617	[1]
Storage Temperature	2-8°C	[1]

Synthesis and Experimental Protocols

4,5-dibromo-2-furancarboxaldehyde can be synthesized via the direct bromination of 2-furfural. A key experimental consideration is controlling the reaction conditions to achieve the desired dibromination at the 4 and 5 positions, as other brominated side products can form.

Synthetic Pathway Overview

The primary route involves the electrophilic substitution of 2-furfural using molecular bromine (Br_2) as the brominating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).^[5] The reaction must be carefully controlled to prevent polymerization of the starting material, which is a common side reaction.^[5]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4,5-dibromo-2-furancarboxaldehyde.

Detailed Experimental Protocol: Bromination of 2-Furfural

This protocol is based on the synthetic route described in the literature for the double bromination of 2-furfural.^[5]

Materials:

- 2-furfural (freshly distilled)
- Molecular Bromine (Br_2)
- Aluminum Chloride (AlCl_3 , anhydrous)

- Appropriate anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Reaction vessel (three-necked round-bottom flask) equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
- Cooling bath (ice-water or other cryostat).

Procedure:

- Charge the reaction vessel with the anhydrous solvent and the Lewis acid catalyst, AlCl_3 .
- Cool the mixture to 0 °C using an ice bath while stirring.
- In a separate container, prepare a solution of molecular bromine (Br_2) in the same anhydrous solvent.
- Slowly add the bromine solution to the stirred reaction mixture, maintaining the temperature at 0 °C.
- Once the bromine addition is complete, begin the slow, dropwise addition of freshly distilled 2-furfural to the reaction mixture via the dropping funnel. Note: This slow addition is critical to minimize polymerization.^[5]
- After the addition is complete, allow the reaction to stir at 0 °C for a specified period, monitoring the reaction progress using an appropriate technique (e.g., TLC or GC).
- Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., sodium thiosulfate) to consume any excess bromine.
- Perform a standard aqueous work-up, including separation of the organic layer, washing with brine, and drying over an anhydrous salt (e.g., Na_2SO_4).
- Remove the solvent under reduced pressure. The crude product can then be purified by methods such as recrystallization or column chromatography to yield pure 4,5-dibromo-2-furancarboxaldehyde.

Applications in Drug Development and Research

4,5-dibromo-2-furancarboxaldehyde is a versatile reagent with applications spanning pharmaceuticals, agrochemicals, and organic synthesis.[\[1\]](#)

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further elaboration into diverse molecular scaffolds.[\[1\]](#)
- Anticancer Research: The compound is a subject of interest in anticancer research. Its chemical structure may enable it to interact with biological targets in a way that inhibits the growth of cancer cells or promotes apoptosis.[\[1\]](#)
- Antimicrobial and Antifungal Applications: The presence of bromine atoms is believed to contribute to its biocidal properties. It is investigated for its potential to inhibit the growth of various microorganisms and fungi, making it a candidate for new antimicrobial agents or antifungal treatments.[\[1\]](#)
- Agrochemical Production: In the agrochemical industry, it is used as a precursor in the synthesis of pesticides and other crop protection agents.[\[1\]](#)
- Reagent in Organic Chemistry: It is a valuable reagent for creating heterocyclic compounds, which are foundational structures in many complex and biologically active molecules.[\[1\]](#) The regioselective substitution of its bromine atoms (e.g., via Suzuki coupling) allows for the combinatorial synthesis of skeletally diverse small molecules.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2433-85-4,4,5-Dibromo-2-furaldehyde | lookchem [lookchem.com]
- 2. 4,5-dibromo-2-furaldehyde [stenutz.eu]
- 3. 4,5-Dibromo-2-furaldehyde | 2433-85-4 [amp.chemicalbook.com]
- 4. 4,5-Dibromo-2-furaldehyde CAS#: 2433-85-4 [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]
- 6. [CN102351815A](https://patents.google.com/patent/CN102351815A) - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
- 7. portals.broadinstitute.org [portals.broadinstitute.org]
- To cite this document: BenchChem. [chemical structure of 4,5-dibromo-2-furancarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269445#chemical-structure-of-4-5-dibromo-2-furancarboxaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com